4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol
Description
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H18N2O/c1-9(13)5-6-11-8-10-4-3-7-12(10)2/h3-4,7,9,11,13H,5-6,8H2,1-2H3 |
InChI Key |
VUUUFTFXAMVVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=CN1C)O |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Construction via Paal-Knorr Reaction
The pyrrole ring in the compound is typically synthesized via the Paal-Knorr synthesis , which involves cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines:
Amino acid methyl ester hydrochloride + hexane-2,5-dione → Pyrrole derivative
- Reagents :
- Amino acid methyl ester hydrochloride (as the amino source)
- Hexane-2,5-dione (as the 1,4-dicarbonyl compound)
- Triethylamine (to neutralize HCl and facilitate cyclization)
- Solvent : Methanol (MeOH)
- Conditions :
- Room temperature (~25°C)
- Stirring for 16 hours
- Outcome : Formation of a substituted pyrrole with a methyl ester group attached at the 2-position.
Variations and Optimization
Research indicates that adjusting the molar ratios and reaction time impacts yield:
| Entry | Equiv. of Hexane-2,5-dione | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 1 | MeOH | Room Temp | 2.5h | 20% |
| 2 | 1 | MeOH | Room Temp | 16h | 49% |
Longer reaction times improve yield, with optimal conditions around 16 hours.
Functionalization to Introduce the Amino and Hydroxyl Groups
N-Methylation of the Pyrrole Nitrogen
The pyrrole nitrogen can be methylated using methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions, to generate the N-methyl pyrrole derivative.
Alkylation to Attach the Butan-2-ol Chain
The N-methyl pyrrole derivative undergoes nucleophilic substitution with a suitable alkyl halide, such as 4-chlorobutan-2-ol, under basic conditions (e.g., potassium carbonate in DMF):
N-methyl pyrrole + 4-chlorobutan-2-ol → 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol
This step introduces the amino linkage connecting the pyrrole to the butan-2-ol chain.
Final Purification
The crude product is purified via chromatography, typically using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes), to isolate the target compound with high purity.
Alternative Synthetic Routes and Variations
Research literature suggests alternative approaches such as:
- Direct amination of pyrrole derivatives using reductive amination techniques.
- Use of protecting groups to selectively functionalize the pyrrole ring and the side chain.
- Sequential reactions involving nucleophilic substitutions and oxidation steps to introduce hydroxyl groups at specific positions.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Pyrrole formation | Amino acid methyl ester hydrochloride + hexane-2,5-dione | MeOH | Room temp | 16h | 49% | Optimized for yield |
| N-methylation | Methyl iodide + base | Acetone or DMF | Reflux | 4-6h | >85% | Efficient methylation |
| Alkylation | 4-chlorobutan-2-ol + pyrrole derivative | DMF | Room temp | 12-24h | Variable | Conditions impact yield and purity |
Critical Notes and Best Practices
- Reaction Control : Precise temperature regulation, especially during halogenation and cyclization steps, is crucial to prevent side reactions.
- Purification : Chromatography and recrystallization are essential to obtain high-purity intermediates and final products.
- Reagent Quality : Use of high-purity reagents minimizes impurities and improves overall yield.
- Safety : Handling halogenating agents and solvents like carbon tetrachloride requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications | References |
|---|---|---|---|---|---|
| 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol (Target) | C₁₀H₁₇N₂O | 181.26 | 1-methylpyrrole, secondary alcohol, methylamino | Hypothetical HDAC inhibition | — |
| MC1568 | C₁₈H₁₆FN₃O₃ | 341.34 | 1-methylpyrrole, fluorophenyl, oxopropenyl, hydroxyamide | HDAC inhibition | |
| 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid | C₂₁H₂₅N₃O₃ | 367.44 | Benzimidazole, benzyl, hydroxyethyl, carboxylic acid | Synthetic intermediate | |
| 4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol | C₁₃H₂₀N₂O₄ | 268.31 | Nitrophenyl, hydroxyethyl, methylamino, secondary alcohol | Not specified |
Key Observations :
MC1568 () and the benzimidazole derivative () employ larger aromatic systems, which may enhance binding affinity in biological targets but reduce solubility .
Heterocyclic Substituents: The 1-methylpyrrole group in the target compound and MC1563 is critical for interactions with hydrophobic enzyme pockets (e.g., HDACs) .
Functional Group Impact :
Biological Activity
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol, with CAS number 1341434-55-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18N2O
- Molecular Weight : 182.26 g/mol
- IUPAC Name : 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol
Synthesis
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol typically involves the reaction of pyrrole derivatives with appropriate amines and alcohols under controlled conditions. The detailed synthetic route can be optimized for yield and purity, often utilizing techniques such as chromatography for purification.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A549 | 15 | Moderate potency |
| Compound B | HCT116 | 8 | High potency |
| 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol | A549 | TBD | Further studies needed |
The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation. Mechanistic studies suggest that these compounds may interact with key signaling pathways involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of this compound class has also been explored. Preliminary screenings against multidrug-resistant strains of bacteria have shown variable results.
Table 2: Antimicrobial Activity Screening Results
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >64 | No activity |
| Escherichia coli | >64 | No activity |
| Pseudomonas aeruginosa | >64 | No activity |
Despite showing no significant antimicrobial activity against the tested Gram-negative pathogens, further modifications to the molecular structure may enhance efficacy.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in MDPI, various derivatives were synthesized and tested for their anticancer properties. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin, indicating a promising avenue for development .
Case Study 2: Structure Activity Relationship (SAR)
A structure activity relationship study demonstrated that modifications to the pyrrole ring could enhance biological activity. For example, substituents on the aromatic ring were shown to influence both cytotoxicity and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrrole ring (e.g., alkylation or amination). For example, nucleophilic substitution reactions involving (1-methyl-1H-pyrrol-2-yl)methylamine and a β-hydroxy aldehyde/ketone intermediate can yield the target compound. Purification steps should include column chromatography followed by recrystallization. Purity validation requires HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular confirmation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the amine-pyrrole linkage and hydroxyl group position. Aromatic protons in the pyrrole ring typically appear as multiplet signals between δ 6.0–7.0 ppm .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is recommended, especially if chiral centers are present .
- Infrared (IR) Spectroscopy : Confirms the presence of -NH (stretch ~3300 cm⁻¹) and -OH (broad peak ~3200–3500 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or environmental fate of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol?
- Methodological Answer :
- QSAR/QSPR Models : Use Quantitative Structure-Activity/Property Relationship models to predict solubility, logP, and toxicity. Input molecular descriptors (e.g., topological polar surface area, H-bond donors) derived from software like Gaussian or COSMO-RS .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on the pyrrole moiety’s potential π-π stacking or hydrogen-bonding interactions .
Q. What experimental approaches address contradictions in reported physicochemical data (e.g., solubility or stability) for this compound?
- Methodological Answer :
- Replicate Studies : Conduct controlled experiments under standardized conditions (pH, temperature) to isolate variables. For stability, use accelerated degradation studies with HPLC monitoring .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, EPA DSSTox) and apply statistical tools (ANOVA, regression) to identify outliers or systematic biases .
Q. What methodologies are suitable for investigating the pharmacological mechanisms of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) can quantify affinity for target receptors.
- Enzyme Inhibition Kinetics : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- In Silico ADMET Profiling : Predict absorption, metabolism, and toxicity using tools like SwissADME or ProTox-II .
Data Reporting and Validation
Q. How should researchers document experimental results to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for reporting:
- Thermophysical Data : Include measurement conditions (e.g., temperature ±0.1°C, solvent purity).
- Spectral Data : Provide full NMR assignments (δ, multiplicity, J-values) and raw chromatograms (HPLC/GC retention times) .
- Statistical Transparency : Report confidence intervals, n-values, and error margins for quantitative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
